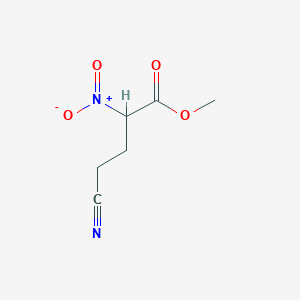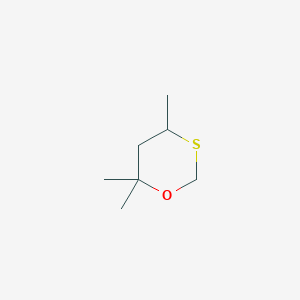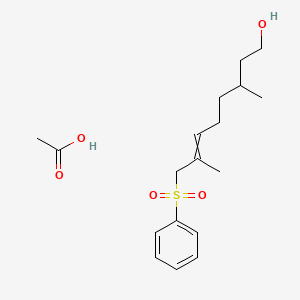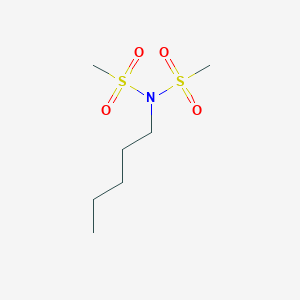
N-(Methanesulfonyl)-N-pentylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methanesulfonyl)-N-pentylmethanesulfonamide is an organosulfur compound characterized by the presence of methanesulfonyl groups attached to a pentyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-pentylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{CH}_3\text{SO}_2\text{Cl} + \text{C}5\text{H}{11}\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{N}(\text{C}5\text{H}{11})\text{SO}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N-(Methanesulfonyl)-N-pentylmethanesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides or sulfonates.
Oxidation: Formation of methanesulfonic acid or related sulfonates.
Reduction: Formation of primary or secondary amines.
科学研究应用
N-(Methanesulfonyl)-N-pentylmethanesulfonamide has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(Methanesulfonyl)-N-pentylmethanesulfonamide involves its interaction with biological molecules through its sulfonamide groups. These groups can form strong hydrogen bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular membranes, affecting cell permeability and signaling pathways.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of N-(Methanesulfonyl)-N-pentylmethanesulfonamide.
Tosylates: Similar sulfonate compounds used in organic synthesis.
Sulfonamides: A broad class of compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of methanesulfonyl groups with a pentyl chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89913-02-0 |
|---|---|
分子式 |
C7H17NO4S2 |
分子量 |
243.3 g/mol |
IUPAC 名称 |
N-methylsulfonyl-N-pentylmethanesulfonamide |
InChI |
InChI=1S/C7H17NO4S2/c1-4-5-6-7-8(13(2,9)10)14(3,11)12/h4-7H2,1-3H3 |
InChI 键 |
OULCOQMNRLXSMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(S(=O)(=O)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
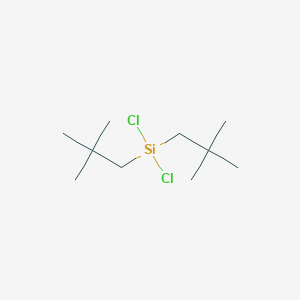



![3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)butanoic acid](/img/structure/B14382071.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
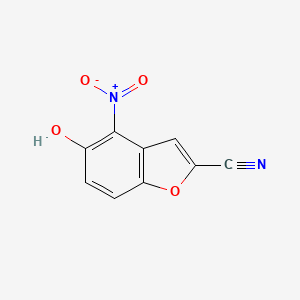
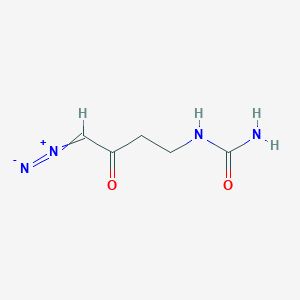
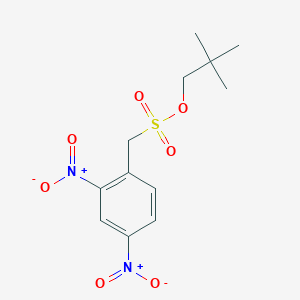
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
